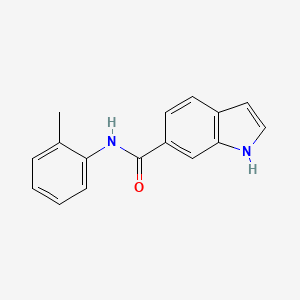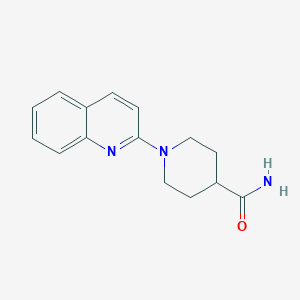
1-Quinolin-2-ylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Quinolin-2-ylpiperidine-4-carboxamide is a compound that combines the structural features of quinoline and piperidine. Quinoline is a nitrogen-containing heterocyclic aromatic compound, while piperidine is a six-membered heterocycle with one nitrogen atom.
准备方法
The synthesis of 1-Quinolin-2-ylpiperidine-4-carboxamide typically involves the combination of quinoline and piperidine derivatives through various synthetic routes. Some common methods include:
Classical Synthesis Protocols: These include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods.
Green and Sustainable Methods: Recent advances have focused on greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts
Industrial Production: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Quinolin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the quinoline or piperidine rings. .
Cyclization: Cyclization reactions can lead to the formation of various quinoline and piperidine derivatives.
科学研究应用
1-Quinolin-2-ylpiperidine-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including antimicrobial, antimalarial, anticancer, and antiviral activities
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industrial Applications: The compound is utilized in the production of dyes, catalysts, and materials.
Biological Research: It is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
作用机制
The mechanism of action of 1-Quinolin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, piperidine derivatives may interact with various receptors and enzymes, contributing to their pharmacological effects .
相似化合物的比较
1-Quinolin-2-ylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Quinoline Derivatives: These include compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Piperidine Derivatives: Examples include piperidine itself and its various substituted forms, which are widely used in medicinal chemistry.
Quinolone Carboxamides: These compounds, such as 4-quinolone-3-carboxamides, are known for their antibacterial and anticancer activities.
The uniqueness of this compound lies in its combined structural features of quinoline and piperidine, which may confer distinct biological and chemical properties.
属性
IUPAC Name |
1-quinolin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-15(19)12-7-9-18(10-8-12)14-6-5-11-3-1-2-4-13(11)17-14/h1-6,12H,7-10H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYIVNZVUFJHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)
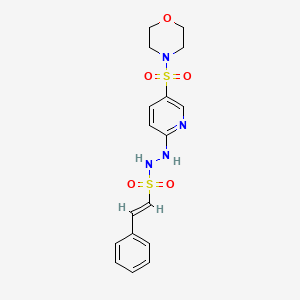
![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
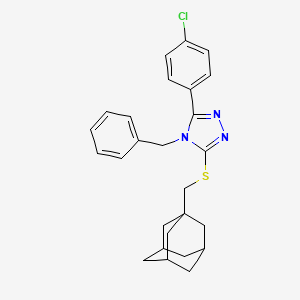
![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)
![2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B7499181.png)
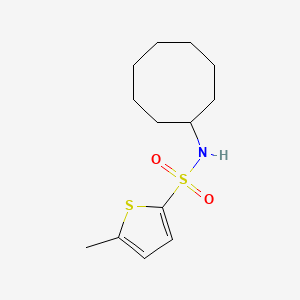
![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)
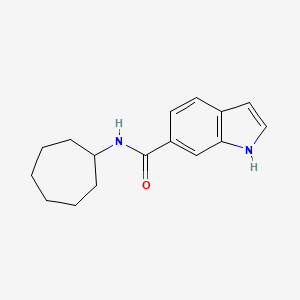
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
